Cas no 1452487-93-2 (Diarylcomosol III)

Diarylcomosol III 化学的及び物理的性質
名前と識別子
-
- Diarylcomosol III
- CHEMBL2426107
- (3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol
- 1452487-93-2
- AKOS040761618
- HY-N9183
- CS-0158934
-
- インチ: InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1
- InChIKey: OJGXSPXNGOVDNO-ZWKOTPCHSA-N
- ほほえんだ: COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O
計算された属性
- せいみつぶんしりょう: 376.189
- どういたいしつりょう: 376.189
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 10
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 99.4A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 623.5±55.0 °C at 760 mmHg
- フラッシュポイント: 330.9±31.5 °C
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Diarylcomosol III セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Diarylcomosol III 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3842-1 mL * 10 mM (in DMSO) |
Diarylcomosol III |
1452487-93-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
TargetMol Chemicals | TN3842-1 ml * 10 mm |
Diarylcomosol III |
1452487-93-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3842-5 mg |
Diarylcomosol III |
1452487-93-2 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
A2B Chem LLC | AE97248-5mg |
Diarylcomosol III |
1452487-93-2 | 97.0% | 5mg |
$2412.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3842-1 mg |
Diarylcomosol III |
1452487-93-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3842-5mg |
Diarylcomosol III |
1452487-93-2 | 5mg |
¥ 3940 | 2024-07-20 |
Diarylcomosol III 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Diarylheptanoids Linear diarylheptanoids Curcuminoids
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Diarylcomosol IIIに関する追加情報
Recent Advances in Diarylcomosol III (1452487-93-2) Research: A Comprehensive Review
Diarylcomosol III (CAS: 1452487-93-2) has emerged as a promising compound in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a modulator of key biological pathways, particularly in the context of inflammatory and oncogenic signaling. This research brief synthesizes the latest findings on Diarylcomosol III, focusing on its molecular mechanisms, therapeutic applications, and recent advancements in synthesis and formulation.
The primary objective of recent investigations has been to elucidate the precise molecular targets of Diarylcomosol III. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the NF-κB signaling pathway, effectively suppressing pro-inflammatory cytokine production in macrophage models. Researchers employed a combination of molecular docking simulations and in vitro assays to validate these interactions, revealing a unique binding mode that distinguishes Diarylcomosol III from related diarylheptanoids.
Significant progress has been made in optimizing the pharmacokinetic profile of Diarylcomosol III. A recent patent application (WO2023051234) describes novel prodrug derivatives that address the compound's original limitations in oral bioavailability. These modifications, particularly at the C-5 hydroxyl position, have shown a 3.5-fold increase in plasma concentration in preclinical models while maintaining the compound's therapeutic efficacy against rheumatoid arthritis.
In oncology research, Diarylcomosol III has demonstrated remarkable potential as a dual inhibitor of both STAT3 and AKT pathways. A multi-center study published in Cancer Research (2024) reported that the compound induced apoptosis in triple-negative breast cancer cell lines at nanomolar concentrations, with minimal cytotoxicity to normal mammary epithelial cells. The research team utilized CRISPR-based screening to identify genetic modifiers of Diarylcomosol III sensitivity, uncovering novel biomarkers for patient stratification in future clinical trials.
The synthetic chemistry community has also made strides in developing more efficient routes to Diarylcomosol III. A recent publication in Organic Letters (2024) details a novel asymmetric synthesis approach that improves overall yield from 12% to 38% while reducing the number of purification steps. This advancement is particularly significant given the compound's complex stereochemistry and the pharmaceutical industry's growing demand for scalable production methods.
Looking forward, the research landscape for Diarylcomosol III appears particularly promising. Current clinical-stage investigations focus on its application in autoimmune disorders, with Phase Ib trials expected to conclude by Q2 2025. Meanwhile, structure-activity relationship studies continue to generate valuable insights that may lead to even more potent and selective analogs. As our understanding of this compound's polypharmacology deepens, Diarylcomosol III stands poised to make significant contributions to multiple therapeutic areas in the coming years.
1452487-93-2 (Diarylcomosol III) 関連製品
- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)
- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)
- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)
- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)




